2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide
CAS No.:
Cat. No.: VC14810310
Molecular Formula: C17H16ClN3O3S
Molecular Weight: 377.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16ClN3O3S |
|---|---|
| Molecular Weight | 377.8 g/mol |
| IUPAC Name | 2-(6-chloroindol-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C17H16ClN3O3S/c18-14-4-3-13-7-8-21(16(13)9-14)11-17(22)20-10-12-1-5-15(6-2-12)25(19,23)24/h1-9H,10-11H2,(H,20,22)(H2,19,23,24) |
| Standard InChI Key | MLMFICKHOSWDAU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC2=C1C=CN2CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)Cl |
Introduction
2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide is a hybrid organic compound that combines an indole structure with a sulfamoylbenzyl moiety. This unique combination of functional groups suggests potential biological activities, making it an interesting subject in medicinal chemistry. The compound is classified under the category of sulfamoyl derivatives, known for their diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide typically involves several key steps, including oxidation, reduction, and amide bond formation. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and various coupling agents like N,N'-dicyclohexylcarbodiimide for amide bond formation.
Biological Activities
Research indicates that compounds similar to 2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide exhibit significant biological activities linked to their structural features, particularly the indole and sulfamoyl functionalities. These compounds may inhibit enzymes like carbonic anhydrase, which plays a crucial role in physiological functions including acid-base balance and respiration.
Biological Activities Table
| Biological Activity | Potential Targets |
|---|---|
| Antimicrobial | Bacterial and fungal species |
| Anticancer | Various cancer cell lines |
| Enzyme Inhibition | Carbonic anhydrase |
Mechanism of Action
The mechanism of action for 2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors involved in disease processes. The binding affinity of this compound to such targets may contribute to its potential therapeutic effects.
Comparison with Related Compounds
Other compounds in the indole and sulfamoyl derivative classes have shown promising biological activities. For example, 2-(6-fluoro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide has been studied for its potential applications in medicinal chemistry due to its unique combination of functional groups. Similarly, N-[4-(acetylsulfamoyl)phenyl]-2-(4-chloro-1H-indol-1-yl)acetamide has garnered interest for its potential therapeutic properties.
Comparison Table
| Compound | Molecular Weight | Biological Activities |
|---|---|---|
| 2-(6-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide | Approximately 304.79 g/mol | Antimicrobial, anticancer |
| 2-(6-fluoro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide | Approximately 361.4 g/mol | Potential therapeutic applications |
| N-[4-(acetylsulfamoyl)phenyl]-2-(4-chloro-1H-indol-1-yl)acetamide | Approximately 367.85 g/mol | Promising biological activities |
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